molecular formula C12H20ClN B6191287 [(3-tert-butylphenyl)methyl](methyl)amine hydrochloride CAS No. 2648965-96-0

[(3-tert-butylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6191287
CAS No.: 2648965-96-0
M. Wt: 213.7
InChI Key:
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Description

(3-tert-butylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H20ClN It is a hydrochloride salt of (3-tert-butylphenyl)methylamine, which features a tert-butyl group attached to a phenyl ring, further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butylphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-tert-butylbenzyl chloride and methylamine.

    Reaction: The 3-tert-butylbenzyl chloride undergoes a nucleophilic substitution reaction with methylamine to form (3-tert-butylphenyl)methylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-tert-butylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(3-tert-butylphenyl)methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The phenyl ring and amine group contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

(3-tert-butylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(3-tert-butylphenyl)methyl]amine: Lacks the methyl group, resulting in different reactivity and properties.

    (3-tert-butylphenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    (3-tert-butylphenyl)methylamine: The free base form without the hydrochloride salt, exhibiting different solubility and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(3-tert-butylphenyl)methyl](methyl)amine hydrochloride involves the reaction of 3-tert-butylbenzyl chloride with methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "3-tert-butylbenzyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Add 3-tert-butylbenzyl chloride to a round-bottom flask", "Add anhydrous methylamine to the flask and stir for several hours at room temperature", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product", "Filter the product and wash with cold diethyl ether", "Dry the product under vacuum to obtain [(3-tert-butylphenyl)methyl](methyl)amine hydrochloride" ] }

CAS No.

2648965-96-0

Molecular Formula

C12H20ClN

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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